![molecular formula C16H15IN2O3S B12015393 methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617694-69-6](/img/structure/B12015393.png)

methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

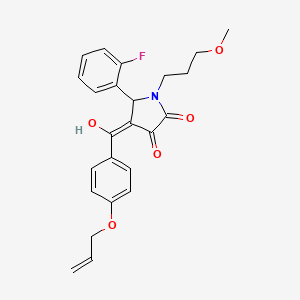

Le 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate de méthyle est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente un noyau pyrimido[2,1-b][1,3]thiazine, qui est un système cyclique fusionné contenant des atomes d'azote et de soufre. La présence d'un groupe iodophényle et d'un ester carboxylate ajoute à sa diversité chimique et à sa réactivité potentielle.

Méthodes De Préparation

La synthèse du 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la cyclisation de composés intermédiaires dans des conditions spécifiques. Par exemple, la réaction des 1H-imidazole-2-thiones avec l'épichlorhydrine dans le méthanol en présence de NaOH à température ambiante peut être utilisée pour former la structure de base . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des catalyseurs et des environnements contrôlés.

Analyse Des Réactions Chimiques

Ce composé peut subir diverses réactions chimiques, notamment :

Oxydation : La présence du cycle thiazine permet des réactions d'oxydation, qui peuvent être facilitées par des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe iodophényle peut subir des réactions de substitution nucléophile, où l'atome d'iode est remplacé par d'autres nucléophiles tels que les amines ou les thiols.

Applications de la recherche scientifique

Le 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour synthétiser des composés hétérocycliques plus complexes.

Biologie : La structure du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile pour étudier l'inhibition enzymatique et la liaison aux récepteurs.

Médecine : Son activité biologique potentielle en fait un candidat pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.

Mécanisme d'action

Le mécanisme d'action du 6-(4-iodophényl)-8-méthyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier aux sites actifs, inhibant potentiellement l'activité enzymatique ou modulant la fonction des récepteurs. Des études d'amarrage moléculaire ont montré que des composés similaires peuvent se lier à des protéines spécifiques, stabilisant le complexe protéine-ligand et modifiant les voies biologiques .

Applications De Recherche Scientifique

Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

Medicine: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown that similar compounds can bind to specific proteins, stabilizing the protein-ligand complex and altering biological pathways .

Comparaison Avec Des Composés Similaires

Des composés similaires comprennent d'autres dérivés de pyrimido[2,1-b][1,3]thiazine, tels que :

- 8-méthyl-6-(3-nitrophényl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate d'éthyle

- Dérivés de benzo[d]-imidazo[2,1-b]thiazole

Ces composés partagent la structure de base du pyrimido[2,1-b][1,3]thiazine mais diffèrent par leurs substituants, ce qui peut affecter considérablement leurs propriétés chimiques et leurs activités biologiques.

Propriétés

Numéro CAS |

617694-69-6 |

|---|---|

Formule moléculaire |

C16H15IN2O3S |

Poids moléculaire |

442.3 g/mol |

Nom IUPAC |

methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

InChI |

InChI=1S/C16H15IN2O3S/c1-9-13(15(21)22-2)14(10-3-5-11(17)6-4-10)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3 |

Clé InChI |

RYHUHAKHUMJKFD-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)

![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)

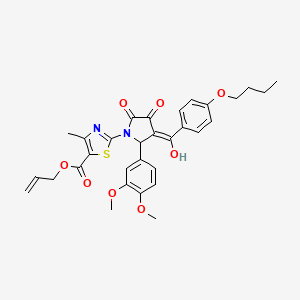

![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)

![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)